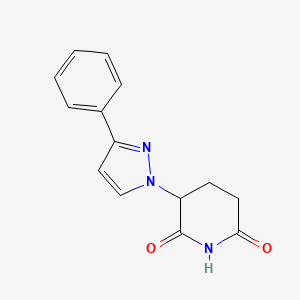![molecular formula C8H7NO2S B13546220 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is an organic compound with the molecular formula C8H7NO2S It features a thiophene ring substituted with a cyanomethyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid typically begins with commercially available thiophene derivatives.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. Catalysts and solvents are chosen to optimize the reaction kinetics and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
Chemistry
In organic synthesis, 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry
In materials science, this compound can be used in the development of conductive polymers and organic electronic materials. Its ability to undergo polymerization and form stable conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiophene-2-acetic acid: Lacks the cyanomethyl group, making it less versatile in terms of functionalization.
2-(Cyanomethyl)thiophene: Does not have the acetic acid moiety, limiting its applications in certain synthetic routes.
3-Thiopheneacetic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is unique due to the presence of both the cyanomethyl and acetic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H7NO2S |
|---|---|
分子量 |
181.21 g/mol |
IUPAC 名称 |
2-[5-(cyanomethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C8H7NO2S/c9-2-1-7-3-6(5-12-7)4-8(10)11/h3,5H,1,4H2,(H,10,11) |
InChI 键 |
VAPMEBXZNCIJTR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1CC(=O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


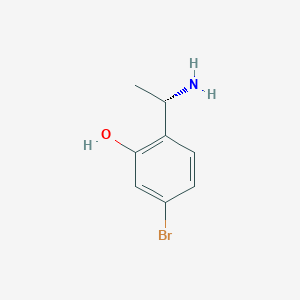
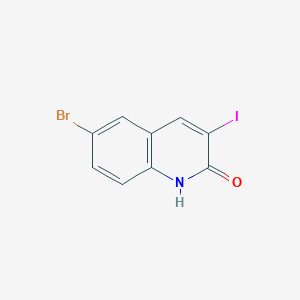
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

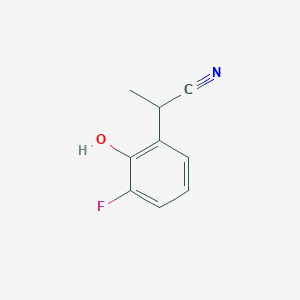
methyl}prop-2-enamide](/img/structure/B13546190.png)
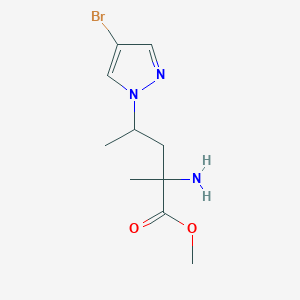
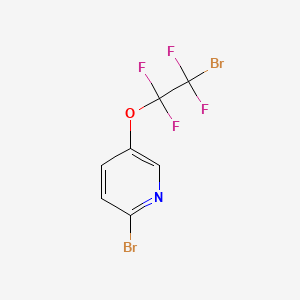
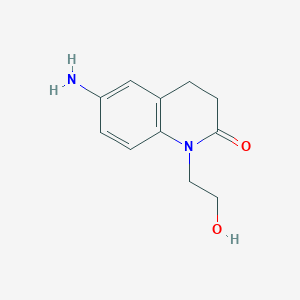
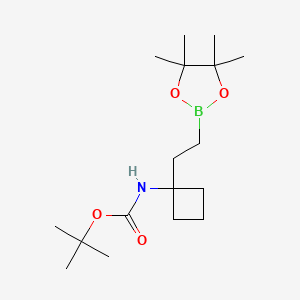
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
